molecular formula C9H5BrF4O B2509824 1-(2-Bromo-6-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone CAS No. 1515433-83-6

1-(2-Bromo-6-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone

Cat. No.: B2509824
CAS No.: 1515433-83-6
M. Wt: 285.036
InChI Key: YSXOJHHBLDVREV-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone is a useful research compound. Its molecular formula is C9H5BrF4O and its molecular weight is 285.036. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis of Fluorine Compounds

Research indicates that 1-(2-Bromo-6-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone and similar compounds are instrumental in the synthesis of fluorine compounds. Takagi et al. (1992) demonstrated the use of halothane, which bears resemblance to this compound, in Grignard reactions for producing fluorine compounds (Takagi et al., 1992). Similarly, Dmowski (2011) reviewed several synthetic applications of halothane for preparing numerous fluorine compounds, highlighting its importance in organometallic and free radical reactions (Dmowski, 2011).

2. Oxidation and Reduction Reactions

These compounds are also significant in oxidation and reduction reactions. For example, Norcross et al. (1997) studied the oxidation of various alcohols, including those related to trifluoroethanone, by potassium tetraoxoferrate(VI), leading to the formation of ketones (Norcross et al., 1997).

3. Copolymerization and Polymer Synthesis

The compound and its derivatives have applications in copolymerization and polymer synthesis. Hussain et al. (2019) synthesized novel halogen, alkoxy, and alkyl ring-disubstituted isopropyl 2-cyano-3-phenyl-2-propenoates and copolymerized them with styrene, demonstrating the role of such compounds in creating diverse polymeric materials (Hussain et al., 2019).

Properties

IUPAC Name

1-(2-bromo-6-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF4O/c1-4-2-3-5(11)6(7(4)10)8(15)9(12,13)14/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXOJHHBLDVREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C(=O)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.